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Compound of Interest

3-Fluoro-5-

Compound Name: (morpholinomethyl)phenylboronic
acid

CAS No.: 1704066-79-4

Cat. No.: B1406921

In the landscape of modern medicinal chemistry, 4-Chloro-2-fluoro-3-isopropoxyphenylboronic
acid serves as a high-value pharmacophore building block. Its specific substitution pattern—
combining a lipophilic isopropoxy group with electron-withdrawing halogen atoms (ClI, F)—is
designed to optimize ligand binding affinity in hydrophobic pockets of protein targets,
particularly kinases (e.g., ALK, ROS1) and GTPases (e.g., KRAS).

This guide provides a rigorous technical framework for the characterization, handling, and
validation of this reagent. As a boronic acid, it exhibits dynamic equilibrium with its cyclic trimer
(boroxine), a phenomenon that often confounds standard purity assays. This document outlines
the protocols necessary to distinguish intrinsic impurity from thermodynamic artifacts.

Chemical Identity & Physical Properties
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Property Specification Technical Insight

Coloration often indicates
Appearance White to off-white solid oxidation of the phenol ether

moiety.

Limited water solubility; protic
Solubility DMSO, Methanol, THF solvents promote boroxine-

acid equilibrium.

Broad range due to
Melting Point 160-165 °C (Decomposes) dehydration; not a primary

purity indicator.

Hygroscopic. Moisture

promotes variable
Storage 2-8 °C, Inert Atmosphere o )

stoichiometry (anhydride

formation).

Critical Characterization Protocols
Nuclear Magnetic Resonance (NMR) Validation

NMR is the gold standard for this compound because HPLC can be misleading due to on-
column interaction and boroxine formation.

e Solvent: DMSO-d

(Preferred to stabilize the monomeric acid form).

 F NMR (Diagnostic): The fluorine atom at the 2-position provides a clean, singlet-like signal
(decoupled) or multiplet (coupled) that is highly sensitive to the electronic environment,
making it perfect for detecting regioisomers (e.g., 2-Cl, 4-F impurities).

 H NMR Key Signals:
o Isopropoxy Group: Septet at
~4.5 ppm (1H), Doublet at

~1.3 ppm (6H).
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o Aromatic Protons: Two distinct doublets (or multiplets depending on F-coupling) in the
7.0-7.5 ppm region.

o Boronic Acid Protons: Broad singlet at
8.0-8.5 ppm (2H). Note: This peak may disappear or shift if water is present.

HPLC Purity Profiling (The "Boroxine Trap")

Challenge: Boronic acids can dehydrate on the column or during sample prep, appearing as
multiple peaks (monomer vs. trimer) or causing severe tailing. Solution: Use a modified mobile
phase to force the equilibrium to the monomer.

Protocol:

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

Mobile Phase A: Water + 0.1% Formic Acid + 1% Pinacol (Optional but effective).

o Expert Tip: Adding a diol like pinacol or sorbitol to the mobile phase converts the boronic
acid in situ to a stable ester, resulting in a single, sharp peak.

Mobile Phase B: Acetonitrile.

Detection: UV at 220 nm and 254 nm.

Mass Spectrometry (MS)

« lonization: ESI (Negative Mode is often more sensitive for boronic acids).
e Observation: Expect

(231 m/z).

 Artifacts: You will likely observe

(Dimer) and

(Boroxine) clusters. These are ionization artifacts, not necessarily bulk impurities.
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Mechanism of Action: Suzuki-Miyaura Coupling

This compound is exclusively used as a nucleophilic partner in Palladium-catalyzed cross-
coupling. The sterics of the isopropoxy group at position 3 and the electronics of the halogens
require specific catalytic systems (e.g., Pd(dppf)Cl

or Buchwald precatalysts) to prevent protodeboronation.

Visualizing the Workflow:
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Figure 1: Activation pathway of 4-Chloro-2-fluoro-3-isopropoxyphenylboronic acid in Suzuki
coupling. The formation of the quaternary boronate species is critical for transmetalation.

Handling & Stability: The Dehydration Equilibrium

A common error in QC is rejecting a batch due to "unknown impurities” that are actually the

boroxine trimer. This equilibrium is reversible.

Visualizing the Equilibrium:
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Figure 2: Thermodynamic equilibrium between the boronic acid monomer and its cyclic
anhydride (boroxine). This conversion is driven by heat and vacuum drying.

Expert Recommendation: If the melting point is low or the elemental analysis for Carbon is
high, the sample likely contains a significant fraction of boroxine. This does not affect synthetic
utility, as the trimer hydrolyzes back to the monomer under the aqueous basic conditions of the
Suzuki reaction.
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o Catalog Verification: ChemBuyersGuide, Entry for CAS 1256346-21-0.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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2. usbio.net [usbio.net]

3. US10457666B2 - Stable crystal form of tipiracil hydrochloride and crystallization method
for the same - Google Patents [patents.google.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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